N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the indolin-1-ylsulfonyl moiety: This involves sulfonylation of indoline using sulfonyl chlorides.
Coupling reactions: The final step involves coupling the benzo[d]thiazole derivative with the indolin-1-ylsulfonyl benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing sulfonyl groups to thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for treating diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar core structures but different substituents.
Thiazole derivatives: Compounds containing the thiazole ring with various functional groups.
Indoline derivatives: Compounds based on the indoline scaffold with different modifications.
Uniqueness
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-13-16(2)22-21(14-15)31-24(25-22)26-23(28)18-7-9-19(10-8-18)32(29,30)27-12-11-17-5-3-4-6-20(17)27/h3-10,13-14H,11-12H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXYTODQNPVPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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